Enhanced Cytotoxicity vs Parent Compounds
DiPT-4 demonstrates significantly enhanced cytotoxic potential relative to its parent pharmacophores, Olaparib and 1,8-Naphthalimide . In a direct screen against multiple cancer cell lines, DiPT-4 showed a promising cytotoxicity profile, with the study authors noting its performance was 'significantly higher' than these established standards .
| Evidence Dimension | Cytotoxic potential in vitro |
|---|---|
| Target Compound Data | IC50 values of 4 μM (HCT-116 cells) and 4.5 μM (MIA PaCa-2 cells) |
| Comparator Or Baseline | Olaparib and 1,8-Naphthalimide |
| Quantified Difference | Qualitatively described as 'significantly higher cytotoxic potential' and 'significantly better cytotoxicity profile' |
| Conditions | MTT assay; 72-hour incubation; HCT-116 and MIA PaCa-2 human cancer cell lines |
Why This Matters
This demonstrates that DiPT-4 offers a distinct advantage in potency over its parent compounds, providing a more effective tool for research into overcoming TOP1 inhibitor resistance.
- [1] Guha Majumdar A, et al. Design, synthesis and development of a dual inhibitor of Topoisomerase 1 and poly (ADP-ribose) polymerase 1 for efficient killing of cancer cells. Eur J Med Chem. 2023 Oct 5;258:115598. View Source
